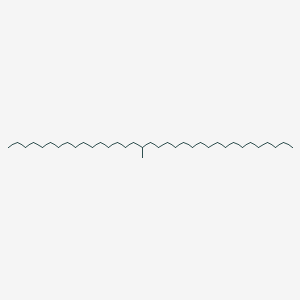

17-Methylpentatriacontane

Description

17-Methylpentatriacontane is a branched alkane with the molecular formula C₃₆H₇₄ and a molecular weight of 506.57905 g/mol . It is characterized by a pentatriacontane (35-carbon) backbone with a single methyl group (-CH₃) branching at the 17th carbon position. This structural feature distinguishes it from linear alkanes and other methyl-substituted homologs. The compound has been identified in biological systems, such as the cuticular hydrocarbon profile of the green tree ant (Oecophylla smaragdina), where it occurs in trace amounts (0.92 ± 0.50 relative concentration) . Its physical properties, including melting point and volatility, are influenced by its chain length and branching pattern, which affect intermolecular van der Waals interactions .

Properties

CAS No. |

56987-83-8 |

|---|---|

Molecular Formula |

C36H74 |

Molecular Weight |

507.0 g/mol |

IUPAC Name |

17-methylpentatriacontane |

InChI |

InChI=1S/C36H74/c1-4-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-36(3)34-32-30-28-26-24-22-19-17-15-13-11-9-7-5-2/h36H,4-35H2,1-3H3 |

InChI Key |

QLUGCBLRPGWWHD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Methylpentatriacontane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where a methyl group is introduced to the pentatriacontane backbone. This reaction is usually carried out in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3), under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the polymerization of smaller hydrocarbon units. These processes are conducted under high pressure and temperature to ensure complete saturation and the desired branching .

Chemical Reactions Analysis

Types of Reactions

17-Methylpentatriacontane primarily undergoes reactions typical of alkanes, including:

Oxidation: This reaction can occur under harsh conditions, leading to the formation of alcohols, aldehydes, or carboxylic acids.

Reduction: Although alkanes are already fully reduced, they can participate in hydrogenation reactions to remove any unsaturation in the precursor molecules.

Substitution: Halogenation is a common substitution reaction, where halogens like chlorine or bromine replace hydrogen atoms on the carbon chain.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.

Reduction: Catalysts like palladium on carbon (Pd/C) are employed in hydrogenation reactions.

Substitution: Halogenation reactions often use halogens (Cl2, Br2) in the presence of UV light or a radical initiator.

Major Products

Oxidation: Alcohols, aldehydes, carboxylic acids.

Reduction: Fully saturated hydrocarbons.

Substitution: Haloalkanes.

Scientific Research Applications

17-Methylpentatriacontane has various applications in scientific research:

Chemistry: Used as a model compound to study the properties and reactions of long-chain hydrocarbons.

Biology: Investigated for its role in biological membranes and as a potential biomarker.

Medicine: Explored for its potential in drug delivery systems due to its hydrophobic nature.

Industry: Utilized in the production of lubricants, waxes, and other hydrocarbon-based products.

Mechanism of Action

The mechanism of action of 17-Methylpentatriacontane is primarily related to its physical properties rather than specific biochemical interactions. Its hydrophobic nature allows it to interact with lipid membranes, potentially altering their fluidity and permeability. This can affect the function of membrane-bound proteins and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and chromatographic differences between 17-methylpentatriacontane and related branched alkanes:

Key Observations:

Chain Length and Branching Position :

- Increasing chain length (e.g., tritriacontane $$C₃₃$$

vs. pentatriacontane $$C₃₅$$

) correlates with higher molecular weight and retention indices in gas chromatography, reflecting reduced volatility . - The position of methyl branching affects chromatographic behavior. For example, this compound (retention index = 35.24) elutes later than 14,17-dimethyltritriacontane (33.50), indicating stronger interaction with the stationary phase due to its longer chain .

Mono- vs. Di-Methyl Substitution: Dimethylated analogs (e.g., 13,17-dimethylpentatriacontane) exhibit higher retention indices and concentrations in biological samples compared to mono-methylated counterparts. This suggests enhanced biological stability or functional roles in insect communication .

Biological Relevance: In Oecophylla smaragdina, this compound is a minor component, while dimethylated alkanes like 14,17-dimethyltritriacontane dominate. This implies that methylation patterns influence pheromone specificity or environmental adaptation .

Physical and Chemical Properties

- Melting Points : Longer-chain alkanes (e.g., 17-hexadecyltetratriacontane, C₅₀H₁₀₂) exhibit higher melting points (317 K) compared to shorter analogs like this compound, due to increased van der Waals forces .

- Safety and Handling: Linear alkanes like n-pentatriacontane (C₃₅H₇₂) are classified as non-hazardous , and similar safety profiles are expected for this compound. Standard precautions (avoiding inhalation, skin contact) apply during handling .

Functional and Ecological Roles

- Insect Communication : Methyl-branched alkanes are critical in ant trail pheromones and nestmate recognition. The low concentration of this compound in Oecophylla smaragdina suggests a secondary or synergistic role compared to more abundant dimethylated compounds .

- Industrial Applications : Branched alkanes are used in lubricants and surfactants due to their resistance to crystallization. The branched structure of this compound could enhance thermal stability in such applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.